3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino}pyrazine-2-carbonitrile 3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino}pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2097919-15-6
VCID: VC11792099
InChI: InChI=1S/C18H21N7/c19-11-16-17(21-8-7-20-16)24-13-5-9-25(10-6-13)18-14-3-1-2-4-15(14)22-12-23-18/h7-8,12-13H,1-6,9-10H2,(H,21,24)
SMILES: C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=CN=C4C#N
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol

3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino}pyrazine-2-carbonitrile

CAS No.: 2097919-15-6

Cat. No.: VC11792099

Molecular Formula: C18H21N7

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino}pyrazine-2-carbonitrile - 2097919-15-6

Specification

CAS No. 2097919-15-6
Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
IUPAC Name 3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C18H21N7/c19-11-16-17(21-8-7-20-16)24-13-5-9-25(10-6-13)18-14-3-1-2-4-15(14)22-12-23-18/h7-8,12-13H,1-6,9-10H2,(H,21,24)
Standard InChI Key QWOIYAVZUKBADE-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=CN=C4C#N
Canonical SMILES C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=CN=C4C#N

Introduction

Structural Overview

The compound consists of the following key structural components:

  • Pyrazine ring: A six-membered aromatic ring containing two nitrogen atoms.

  • Carbonitrile group (-C≡N): Attached to the pyrazine ring, contributing to its reactivity and potential biological activity.

  • Piperidine moiety: A six-membered saturated nitrogen-containing ring linked to the quinazoline structure.

  • Tetrahydroquinazoline fragment: A bicyclic system with a partially saturated quinazoline ring.

These features suggest that the compound is part of the broader class of heterocyclic molecules, which are often studied for their pharmacological properties.

Synthesis Pathways

Although no direct synthesis route for this specific compound was found in the provided references, compounds with similar structural motifs are typically synthesized using multi-step reactions involving:

  • Formation of the pyrazine scaffold: Pyrazine derivatives are often synthesized through cyclization reactions involving diamines and dicarbonyl compounds.

  • Introduction of the carbonitrile group: This step can be achieved via cyanation reactions using reagents like potassium cyanide or trimethylsilyl cyanide.

  • Attachment of the tetrahydroquinazoline-piperidine moiety: This involves amination reactions and cyclization steps to construct the bicyclic system.

Such synthetic pathways require careful control of reaction conditions to ensure regioselectivity and yield.

Potential Applications

The structural features of this compound suggest potential applications in medicinal chemistry:

  • Pharmacological Activity: Compounds containing pyrazine and quinazoline rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Drug Design: The combination of heterocyclic systems and functional groups like carbonitrile makes it a promising candidate for drug discovery targeting enzymes or receptors.

  • Biological Targeting: The piperidine group enhances solubility and bioavailability, while the tetrahydroquinazoline moiety may interact with biological macromolecules.

Challenges and Future Directions

  • Synthesis Optimization: Developing efficient synthetic routes with high yields remains a challenge for complex heterocyclic compounds.

  • Biological Evaluation: Further studies are needed to evaluate its pharmacokinetics, toxicity, and efficacy in biological systems.

  • Structure-Activity Relationship (SAR): Modifications to the functional groups could enhance its activity and specificity toward biological targets.

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